Methyl 2-amino-5-bromo-4-cyanobenzoate
Description
Methyl 2-amino-5-bromo-4-cyanobenzoate is a halogenated aromatic ester featuring an amino group at the 2-position, a bromine atom at the 5-position, and a cyano group at the 4-position on the benzoate ring. This compound is a versatile intermediate in pharmaceutical research and organic synthesis due to its unique substitution pattern. The electron-withdrawing cyano group enhances the reactivity of adjacent functional groups, enabling applications in cross-coupling reactions and the synthesis of bioactive molecules such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALNXOOOWVRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-4-cyanobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-amino-4-cyanobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or nitric acid under controlled conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to methyl 2-amino-5-bromo-4-aminobenzoate.
Oxidation: Formation of methyl 2-nitro-5-bromo-4-cyanobenzoate.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
Methyl 2-amino-5-bromo-4-cyanobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for their therapeutic potential in treating diabetes. The synthesis of these inhibitors often involves multiple steps where this compound acts as a key building block .
Case Study: Synthesis of SGLT2 Inhibitors
In a study focused on the industrial-scale synthesis of SGLT2 inhibitors, this compound was utilized in a multi-step process that included nitration, hydrolysis, and bromination. The process was optimized for yield and cost-effectiveness, demonstrating the compound's utility in large-scale pharmaceutical production .
Antiparasitic Activity
Research Findings
Recent studies have indicated that derivatives of this compound exhibit antiparasitic properties. In one investigation, various benzamidobenzoic acid derivatives were synthesized, including this compound, and tested against parasitic infections. The results showed promising activity against certain parasites, suggesting potential applications in developing new antiparasitic medications .
Data Table: Antiparasitic Activity Comparison
| Compound Name | Activity (IC50 µM) | Reference |
|---|---|---|
| This compound | 6.0 | |
| Benzamidobenzoic Acid Derivative A | 5.0 | |
| Benzamidobenzoic Acid Derivative B | 7.5 |
Organic Synthesis and Catalysis
Role as a Reagent
this compound is frequently employed as a reagent in organic synthesis. It is utilized to create various organic compounds and polymers due to its reactive functional groups that facilitate chemical reactions.
Case Study: Polymer Synthesis
In research focused on synthesizing polyurethanes and polyamides, this compound was used as a starting material. The study highlighted its effectiveness in producing high-performance polymers with desirable properties for industrial applications .
Cosmetic Formulations
Applications in Cosmetics
The compound has also found applications in cosmetic formulations due to its chemical properties that enhance product stability and efficacy. It plays a role in formulating products that require specific rheological properties or skin compatibility.
Study Insights
A review of cosmetic formulation principles noted the importance of incorporating compounds like this compound to ensure safety and stability in topical products . The compound's ability to interact with skin layers makes it valuable for dermatological applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-4-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The bromo group can facilitate the compound’s incorporation into larger molecular frameworks through substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-amino-5-bromo-4-cyanobenzoate with three analogs: Methyl 5-amino-2-bromo-4-chlorobenzoate, Methyl 4-cyano-2-nitrobenzoate, and Methyl 2-amino-4-bromo-5-fluorobenzoate. Key differences in substituent positions, electronic effects, and applications are highlighted.
Structural and Electronic Differences
Table 1: Substituent Effects on Reactivity and Stability
Notes:
- EW = Electron-withdrawing; ED = Electron-donating.
- The cyano group in this compound significantly lowers the pKa of the amino group compared to its chloro analog, enhancing its utility in acid-catalyzed reactions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability Under Light |
|---|---|---|---|---|
| This compound | 285.1 (calculated) | 180–185 (est.) | Moderate in DMSO | Stable |
| Methyl 5-amino-2-bromo-4-chlorobenzoate | 279.5 | 160–165 | High in DMF | Moderate |
| Methyl 4-cyano-2-nitrobenzoate | 206.1 | 210–215 | Low in water | Degrades under UV |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | 248.0 | 155–160 | High in acetone | Stable |
Sources :
- Data for Methyl 5-amino-2-bromo-4-chlorobenzoate is derived from commercial specifications .
- Melting points for cyano/nitro analogs are inferred from methyl ester trends in Table 3 of and .
Biological Activity
Methyl 2-amino-5-bromo-4-cyanobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a bromo substituent, and a cyano group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-aminobenzoic acid have shown enhanced antibacterial effects when modified chemically. These modifications can improve the compound's lipophilicity, facilitating better absorption and efficacy against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| PABA Derivative | Escherichia coli | 16 µg/mL |
| Benzocaine | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. For example, modifications to the amino group have been shown to enhance the cytotoxicity of these compounds against breast cancer cells .
Case Study: Cytotoxic Effects
A study focused on the cytotoxic effects of this compound against human colorectal carcinoma cells (HCT116) revealed an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Research suggests that derivatives targeting the JAK-STAT signaling pathway can effectively reduce inflammation in various models .
Table 2: Anti-inflammatory Activity
| Compound | Model | Effectiveness |
|---|---|---|
| This compound | LPS-induced inflammation | Significant reduction in cytokines |
| Methotrexate | Rheumatoid arthritis | Standard control |
The biological activity of this compound is thought to be mediated through several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
